molecular formula C19H33N5O10 B035049 Adggaim CAS No. 107910-43-0

Adggaim

Katalognummer B035049
CAS-Nummer: 107910-43-0
Molekulargewicht: 491.5 g/mol
InChI-Schlüssel: GGNLKZKIBWFDJT-OZOZQFGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adggaim is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is a synthetic compound that can be synthesized using various methods.

Wirkmechanismus

The mechanism of action of Adggaim is not fully understood. However, it is believed to work by binding to specific biomolecules and altering their function. Adggaim has been shown to bind to proteins, nucleic acids, and lipids, among other biomolecules.

Biochemische Und Physiologische Effekte

Adggaim has various biochemical and physiological effects. It can affect the activity of enzymes, alter the structure and function of proteins, and disrupt cellular processes. Adggaim has also been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

Adggaim has several advantages for lab experiments. It is a versatile compound that can be used in various applications. It is also relatively easy to synthesize and can be produced in large quantities. However, Adggaim has some limitations. It can be toxic to cells at high concentrations, and its fluorescence can be affected by environmental factors such as pH and temperature.

Zukünftige Richtungen

There are several future directions for research on Adggaim. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for Adggaim, such as in drug discovery and imaging. Additionally, research on the toxicity and safety of Adggaim is needed to ensure its safe use in scientific research.
Conclusion:
In conclusion, Adggaim is a synthetic compound that has various potential applications in scientific research. It can be synthesized using various methods, and its mechanism of action is not fully understood. Adggaim has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on Adggaim, and further research is needed to fully understand its potential applications.

Synthesemethoden

Adggaim can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of two or more chemical compounds to form Adggaim. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction and form Adggaim. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.

Wissenschaftliche Forschungsanwendungen

Adggaim has various potential applications in scientific research. It can be used as a tool to study the mechanism of action of various biological processes. It can also be used as a probe to study the structure and function of proteins and other biomolecules. Additionally, Adggaim can be used as a fluorescent marker to track the movement of cells and molecules in living organisms.

Eigenschaften

CAS-Nummer

107910-43-0

Produktname

Adggaim

Molekularformel

C19H33N5O10

Molekulargewicht

491.5 g/mol

IUPAC-Name

methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate

InChI

InChI=1S/C19H33N5O10/c1-8(18(31)24-10(17(20)30)4-5-13(28)33-3)22-12(27)6-21-14-15(23-9(2)26)19(32)34-11(7-25)16(14)29/h8,10-11,14-16,19,21,25,29,32H,4-7H2,1-3H3,(H2,20,30)(H,22,27)(H,23,26)(H,24,31)/t8-,10-,11+,14-,15+,16+,19?/m0/s1

InChI-Schlüssel

GGNLKZKIBWFDJT-OZOZQFGVSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N)NC(=O)CN[C@@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

SMILES

CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C

Kanonische SMILES

CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C

Sequenz

GAX

Synonyme

ADGGAIM
N-(2-acetamido-2,3-dideoxyglucopyranos-3-yl)glycyl-alanyl-isoglutamine methyl este

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.